molecular formula C11H7ClFNO3 B032176 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-74-2

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B032176
CAS No.: 3919-74-2
M. Wt: 255.63 g/mol
InChI Key: REIPZLFZMOQHJT-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional isoxazole scaffold, a privileged structure in drug discovery known for its metabolic stability and ability to participate in key hydrogen bonding interactions. The carboxylic acid moiety provides a versatile handle for further synthetic elaboration, enabling its use in the synthesis of more complex molecules, particularly amide and ester derivatives. Its primary research value lies in its application as a key building block for the development of novel bioactive compounds, with potential investigations targeting enzyme inhibition, receptor modulation, and anti-inflammatory pathways. Researchers utilize this intermediate in the synthesis of targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies to optimize lead compounds. The specific substitution pattern on the phenyl ring (2-chloro, 6-fluoro) is designed to influence the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets. This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIPZLFZMOQHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192430
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3919-74-2
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a chloro-fluoro-substituted benzaldehyde oxime.

  • Carboxylation: : The isoxazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

  • Oxidation: : Potassium permanganate in aqueous or acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

Major Products

  • Substitution Products: : Depending on the nucleophile used, products can include amines, ethers, or thiols.

  • Oxidation Products: : Oxidized derivatives such as carboxylic acids or ketones.

  • Reduction Products: : Reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of isoxazole compounds, including 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, exhibit antibacterial properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoxazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of isoxazole derivatives have been explored in various studies. For instance, a recent investigation found that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases . This property could be particularly beneficial in developing therapies for conditions like rheumatoid arthritis or chronic inflammatory diseases.

Neurological Research

Isoxazole compounds are also being studied for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . Further research is needed to fully understand the mechanisms involved.

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityShowed significant inhibition of E. coli with MIC values comparable to existing antibiotics .
Study BAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated cells, indicating potential for inflammatory disease treatment .
Study CNeuroprotectionDemonstrated protective effects on neuronal cells under oxidative stress conditions .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound can cause skin irritation and serious eye irritation upon contact, emphasizing the need for appropriate handling measures in laboratory settings .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous isoxazole derivatives:

Compound Name Molecular Formula Substituents on Phenyl Ring Melting Point (°C) Key Applications
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇ClFNO₃ 2-Cl, 6-F 160 Flucloxacillin synthesis
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (SI51) C₁₁H₈ClNO₃ 2-Cl Not reported Structure-activity studies
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (Compound 25) C₁₁H₈FNO₃ 4-F Not reported Amide coupling in drug discovery
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 2-Cl, 6-Cl 221–222 Antibacterial intermediates
5-Methylisoxazole-4-carboxylic acid C₅H₅NO₃ None (no phenyl group) Not reported Building block for heterocycles

Biological Activity

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known by its CAS number 3919-74-2, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications.

  • Molecular Formula : C₁₁H₇ClFNO₃
  • Molecular Weight : 255.63 g/mol
  • Melting Point : 201–203 °C
  • IUPAC Name : 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
  • SMILES Notation : CC1=C(C(=O)O)C(=NO1)C1=C(F)C=CC=C1Cl

The compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Its structure suggests potential inhibition of certain enzymes or receptors involved in disease pathways. The presence of the isoxazole ring is known to contribute to its pharmacological properties, particularly in modulating inflammatory responses and inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate cytokine production and inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

StudyFindings
Antibacterial Efficacy A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
Anti-inflammatory Properties Research published in Pharmacology Reports highlighted that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation, suggesting a potential therapeutic role in chronic inflammatory diseases.
Toxicology Assessment Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical studies conducted on rodents.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?

The synthesis involves a multi-step process:

Chlorination : 2-Chloro-6-fluorobenzaldoxime is chlorinated to form a hydroxamoyl chloride intermediate.

Condensation : The intermediate reacts with methyl acetoacetate in methanolic sodium hydroxide to yield the ester derivative.

Hydrolysis : The ester is hydrolyzed under hot alkaline conditions to produce the carboxylic acid.

Acid Chloride Formation (optional): Treatment with thionyl chloride converts the acid to its reactive acid chloride for further derivatization .

Critical parameters include temperature control during chlorination (to avoid side reactions) and pH optimization during hydrolysis. The final product is typically purified via recrystallization .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL or ORTEP-III, which provide bond lengths, angles, and torsion angles critical for confirming regiochemistry .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the substitution pattern on the phenyl ring and the methyl/isoxazole groups. For example, the fluorine atom at the 6-position causes distinct splitting patterns in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H7_7ClFNO3_3, MW 255.63) and fragmentation patterns .

Q. How is this compound utilized as a precursor in β-lactam antibiotic synthesis?

It serves as the side-chain carboxylic acid in flucloxacillin, a penicillin derivative. The acid is coupled with 6-aminopenicillanic acid (6-APA) via amide bond formation using carbodiimide-based coupling agents. The reaction requires anhydrous conditions to prevent hydrolysis of the β-lactam ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (160°C vs. 206–207°C)?

The melting point variation may arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) exhibit distinct thermal properties.
  • Purity : Impurities like unreacted starting materials or byproducts (e.g., ester intermediates) lower the observed MP.
  • Methodology : Differential Scanning Calorimetry (DSC) under controlled heating rates is preferred over traditional capillary methods for accuracy .

Researchers should report synthesis conditions, purification methods, and analytical data (e.g., HPLC purity >98%) to contextualize MP values .

Q. What challenges arise in quantifying this compound as a pharmaceutical impurity, and how are they addressed?

As a degradation product or synthetic impurity in flucloxacillin, quantification requires:

  • HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30) and UV detection at 220 nm.
  • Calibration Standards : Prepare impurity D (EP) reference material (CAS 3919-74-2) at concentrations of 0.1–1.0 μg/mL.
  • Validation : Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines .

Q. What crystallographic software tools are optimal for modeling this compound’s structure, and what limitations exist?

  • SHELX Suite : Robust for small-molecule refinement but requires high-quality diffraction data (resolution < 1.0 Å). Challenges include modeling disorder in the chloro-fluorophenyl group .
  • ORTEP-III : Useful for visualizing thermal ellipsoids and validating geometric parameters against Cambridge Structural Database (CSD) entries .
  • Limitations : Low-resolution data may necessitate constraints on bond lengths/angles, introducing subjectivity.

Q. How does the electronic nature of the chloro-fluorophenyl group influence reactivity in further derivatization?

  • Electron-Withdrawing Effects : The -Cl and -F substituents reduce electron density on the phenyl ring, directing electrophilic substitution to the para position relative to the isoxazole.
  • Acid Chloride Reactivity : The carbonyl group undergoes nucleophilic acyl substitution with amines (e.g., to form amides) or alcohols (esters), but competing hydrolysis requires anhydrous conditions .

Q. What strategies mitigate side reactions during coupling with 6-aminopenicillanic acid?

  • Activation : Use N,N’-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate.
  • Solvent Choice : Anhydrous dichloromethane or DMF minimizes hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf_f = 0.5 in ethyl acetate/hexane 1:1) or LC-MS to detect unreacted 6-APA .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

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